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Compound of Interest

Compound Name: H-Glu(Met-OH)-OH

Cat. No.: B106599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and biological significance of γ-L-Glutamyl-L-methionine. The information is tailored

for professionals in research and drug development who require detailed technical data and

experimental protocols.

Chemical Structure and Identification
γ-L-Glutamyl-L-methionine, systematically named (2S)-2-amino-5-[[(1S)-1-carboxy-3-

(methylsulfanyl)propyl]amino]-5-oxopentanoic acid, is a dipeptide formed from L-glutamic acid

and L-methionine. The linkage between the two amino acids is an isopeptide bond between the

γ-carboxyl group of the glutamic acid side chain and the α-amino group of methionine. This is

distinct from the more common α-peptide bond.

Molecular Formula: C₁₀H₁₈N₂O₅S

Chemical Structure:

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for γ-L-Glutamyl-L-methionine is presented in the table

below for easy reference and comparison.
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Property Value

Molecular Weight 278.33 g/mol

CAS Number 17663-87-5

Predicted pKa Values

The pKa values for the ionizable groups are

estimated to be around 2.1 for the α-carboxyl

group of methionine, 3.5-4.3 for the α-carboxyl

and γ-carboxyl groups of glutamic acid, and 9.2-

9.8 for the α-amino groups.

Solubility

As a dipeptide with charged groups, it is

expected to be soluble in water and aqueous

buffers. Solubility in organic solvents is likely to

be low. For hydrophobic peptides, dissolution

can be aided by small amounts of DMSO or

DMF followed by dilution in an aqueous buffer[1]

[2][3][4].

¹H NMR (Predicted)

Predicted chemical shifts (in ppm, relative to a

reference) would show signals corresponding to

the α-hydrogens of both amino acid residues,

the methylene groups in the side chains, and

the methyl group of methionine.

¹³C NMR (Predicted)

Predicted chemical shifts would include signals

for the carbonyl carbons of the peptide bond

and carboxyl groups, the α-carbons, the

methylene carbons of the side chains, and the

methyl carbon of methionine.

Mass Spectrometry

The protonated molecule [M+H]⁺ would have an

m/z of approximately 279.10. Characteristic

fragmentation patterns for γ-glutamyl peptides

include the loss of the methionine residue to

yield a fragment with m/z 130, and the absence

of a significant water loss peak, which

distinguishes it from α-linked isomers[5][6].
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Infrared Spectroscopy

Expected characteristic absorption bands would

include N-H stretching (around 3300 cm⁻¹),

C=O stretching of the carboxylic acid and amide

groups (around 1650-1750 cm⁻¹), and C-N

stretching.

Experimental Protocols
Detailed methodologies for the synthesis and analysis of γ-L-Glutamyl-L-methionine are

provided below.

This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis approach.

Resin Preparation: Start with a pre-loaded Fmoc-L-methionine resin (e.g., Wang or 2-

chlorotrityl chloride resin). Swell the resin in a suitable solvent like N,N-dimethylformamide

(DMF).

Fmoc Deprotection: Remove the Fmoc protecting group from the methionine residue by

treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin

thoroughly with DMF.

Coupling: Activate the γ-carboxyl group of a protected L-glutamic acid derivative (e.g., Fmoc-

L-Glu(OtBu)-OH). Use a coupling agent such as HBTU/HOBt or HATU in the presence of a

base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the

resin and allow the coupling reaction to proceed for 1-2 hours.

Washing: After the coupling is complete, wash the resin extensively with DMF to remove

excess reagents and byproducts.

Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to

remove the side-chain protecting groups and cleave the dipeptide from the resin.

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the

pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).
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Characterization: Confirm the identity and purity of the synthesized γ-L-Glutamyl-L-

methionine using mass spectrometry and NMR spectroscopy.

This method utilizes the transpeptidation activity of γ-glutamyltranspeptidase (GGT).

Reaction Setup: Prepare a reaction mixture containing a γ-glutamyl donor (e.g., L-glutamine

or glutathione), L-methionine as the acceptor, and purified γ-glutamyltranspeptidase enzyme

in a suitable buffer (e.g., Tris-HCl, pH 8-9).

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically

37°C) for a sufficient period (e.g., several hours to overnight) to allow for the synthesis of the

dipeptide.

Reaction Termination: Stop the reaction by heat inactivation of the enzyme or by adding an

acid (e.g., trichloroacetic acid) to precipitate the enzyme.

Purification: Remove the precipitated enzyme by centrifugation. Purify the γ-L-Glutamyl-L-

methionine from the supernatant using ion-exchange chromatography or RP-HPLC.[7][8]

Analysis: Verify the product using analytical techniques such as LC-MS and NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified dipeptide in a

suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra on a high-field NMR

spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference

standard.

Mass Spectrometry (MS): Analyze the purified dipeptide using electrospray ionization mass

spectrometry (ESI-MS). The sample is typically dissolved in a mixture of water and a volatile

organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-

transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Biological Significance and Signaling Pathway
γ-L-Glutamyl-L-methionine is an intermediate in the γ-glutamyl cycle, a key metabolic pathway

for glutathione (GSH) synthesis and degradation, and for the transport of amino acids across
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the cell membrane.[9][10][11]

The diagram below illustrates the steps of the γ-glutamyl cycle and the role of γ-L-Glutamyl-L-

methionine within this pathway.

The γ-Glutamyl Cycle
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Caption: The γ-Glutamyl Cycle showing the formation and transport of γ-L-Glutamyl-L-

methionine.

The cycle begins in the extracellular space where γ-glutamyl transpeptidase (GGT), a

membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from glutathione to

an amino acid acceptor, such as methionine, to form γ-L-Glutamyl-L-methionine.[9][12] This

dipeptide is then transported into the cell. Inside the cell, γ-glutamyl cyclotransferase acts on

the dipeptide to release methionine and convert the glutamyl portion to 5-oxoproline. 5-

oxoprolinase then converts 5-oxoproline back to glutamate in an ATP-dependent reaction. The

released methionine becomes available for cellular processes, and the glutamate enters the

glutathione synthesis pathway to regenerate glutathione, thus completing the cycle.[10][11]

This cycle is crucial for maintaining cellular glutathione levels, which is a key antioxidant, and

for amino acid transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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